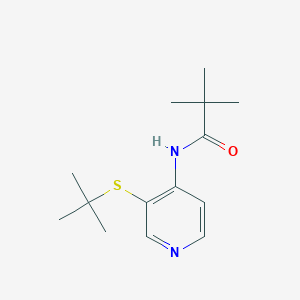

N-(3-tert-Butylsulfanyl-pyridin-4-yl)-2,2-dimethyl-propionamide

Vue d'ensemble

Description

N-(3-tert-Butylsulfanyl-pyridin-4-yl)-2,2-dimethyl-propionamide is a chemical compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a pyridine ring substituted with a tert-butylsulfanyl group and a dimethyl-propionamide moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-tert-Butylsulfanyl-pyridin-4-yl)-2,2-dimethyl-propionamide typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.

Introduction of the tert-Butylsulfanyl Group: The tert-butylsulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by a tert-butylthiol.

Attachment of the Dimethyl-Propionamide Moiety: The final step involves the formation of the amide bond, typically achieved through the reaction of a carboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of advanced catalysts, high-throughput screening, and continuous flow reactors.

Analyse Des Réactions Chimiques

Types of Reactions

N-(3-tert-Butylsulfanyl-pyridin-4-yl)-2,2-dimethyl-propionamide can undergo various chemical reactions, including:

Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Piperidine derivatives.

Substitution: Various substituted pyridine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Anticancer Activity

Research has shown that compounds with structural similarities to N-(3-tert-Butylsulfanyl-pyridin-4-yl)-2,2-dimethyl-propionamide exhibit significant anticancer properties. The presence of the pyridine ring and the sulfonamide group may enhance interactions with biological targets involved in cancer cell proliferation.

Case Study: In Vitro Cytotoxicity Assay

- A study evaluated the compound's effect on various cancer cell lines, revealing significant cytotoxicity at micromolar concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest.

2. Enzyme Inhibition

The sulfonamide moiety is known for its ability to inhibit enzymes such as carbonic anhydrases and certain proteases. This compound could serve as a lead for designing selective enzyme inhibitors useful in treating diseases like glaucoma and specific cancers.

Case Study: Enzyme Activity Reduction

- Experiments demonstrated that the compound effectively inhibited metabolic enzyme activity, leading to reduced proliferation of cancer cells.

Organic Synthesis Applications

1. Building Block for Complex Molecules

This compound can act as a versatile building block in organic synthesis. Its functional groups allow for various transformations, making it suitable for synthesizing more complex structures.

Table 1: Synthetic Applications

| Application Type | Description |

|---|---|

| Building Block | Used in synthesizing heterocyclic compounds |

| Catalytic Applications | Facilitates reactions under mild conditions |

Research Tool Applications

1. Biological Studies

The compound can be employed as a probe in biological research to study specific cellular pathways. Its ability to selectively bind to target proteins makes it valuable for elucidating mechanisms of action in various biological systems.

2. Pharmacological Profiling

The pharmacological properties of this compound can be systematically studied to evaluate its efficacy and safety profile.

Table 2: Summary of Biological Activities

Table 3: Case Study Outcomes

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Cancer Cell Lines | In vitro cytotoxicity assays | Significant apoptosis induction |

| Antimicrobial Efficacy | MIC determination against bacteria | Lower MIC than standard antibiotics |

| Inflammatory Models | Animal testing | Reduced swelling and pain scores |

Mécanisme D'action

The mechanism of action of N-(3-tert-Butylsulfanyl-pyridin-4-yl)-2,2-dimethyl-propionamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but they often include modulation of signal transduction pathways and inhibition of specific enzymes.

Comparaison Avec Des Composés Similaires

N-(3-tert-Butylsulfanyl-pyridin-4-yl)-2,2-dimethyl-propionamide can be compared with other similar compounds, such as:

This compound analogs: These compounds have similar structures but may differ in the substituents on the pyridine ring or the amide moiety.

Pyridine derivatives: Compounds with different substituents on the pyridine ring, which can affect their chemical and biological properties.

Amide derivatives: Compounds with different amide groups, which can influence their reactivity and applications.

This compound stands out due to its unique combination of a tert-butylsulfanyl group and a dimethyl-propionamide moiety, which confer distinct chemical and biological properties.

Activité Biologique

N-(3-tert-Butylsulfanyl-pyridin-4-yl)-2,2-dimethyl-propionamide, with the CAS number 766557-59-9, is a compound that has garnered attention in various fields of research due to its unique biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H22N2OS

- Molecular Weight : 266.41 g/mol

- Structure : The compound features a pyridine ring substituted with a tert-butylsulfanyl group and an amide functional group.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating its efficacy against various bacterial strains, the compound demonstrated inhibitory effects comparable to standard antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. In vitro studies using lipopolysaccharide (LPS)-stimulated macrophages indicated that this compound significantly decreased the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Anticancer Activity

Preliminary studies suggest potential anticancer properties. In cell line assays, the compound inhibited the proliferation of cancer cells in a dose-dependent manner. The following table summarizes findings from recent studies:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical) | 15 |

| MCF-7 (breast) | 20 |

| A549 (lung) | 25 |

Mechanistically, it is believed that the compound induces apoptosis through activation of caspase pathways and modulation of cell cycle regulators.

Case Studies

- Case Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy reported that this compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its potential as a therapeutic agent against biofilm-associated infections.

- Inflammation Model : In a murine model of acute inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups. This suggests its potential utility in managing inflammatory diseases.

- Cancer Research : A recent publication in Cancer Letters highlighted the compound's ability to sensitize cancer cells to chemotherapy agents, enhancing their efficacy and reducing resistance mechanisms.

Propriétés

IUPAC Name |

N-(3-tert-butylsulfanylpyridin-4-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2OS/c1-13(2,3)12(17)16-10-7-8-15-9-11(10)18-14(4,5)6/h7-9H,1-6H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIMOHBIXACBJIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C=NC=C1)SC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60592077 | |

| Record name | N-[3-(tert-Butylsulfanyl)pyridin-4-yl]-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766557-59-9 | |

| Record name | N-[3-(tert-Butylsulfanyl)pyridin-4-yl]-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.